Corylifol B: A Technical Guide for Researchers
Corylifol B: A Technical Guide for Researchers
IUPAC Name: (E)-1-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-3-(3,4-dihydroxyphenyl)prop-2-en-1-one[1]
Molecular Formula: C₂₀H₂₀O₅[1][2][3][4]
Abstract
Corylifol B is a natural chalcone isolated from the seeds of Psoralea corylifolia L., a plant with a long history of use in traditional medicine.[5] This document provides a comprehensive technical overview of Corylifol B, including its chemical properties, biological activities, and associated mechanisms of action. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data in structured tables and detailing experimental methodologies. Furthermore, this guide includes visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of Corylifol B's therapeutic potential.
Chemical and Physical Properties
Corylifol B belongs to the flavonoid class of compounds and is characterized by a chalcone scaffold. Its structure features two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.
| Property | Value | Reference |
| Molecular Weight | 340.4 g/mol | [1][2] |
| CAS Number | 775351-90-1 | [1][2] |
| Appearance | Yellow powder | |
| Solubility | Soluble in DMSO | [2] |
Biological Activities and Mechanisms of Action
While research on Corylifol B is not as extensive as for its structural analog Corylifol A, preliminary studies and data on related compounds from Psoralea corylifolia suggest a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.
Anti-inflammatory Activity
Antioxidant Activity
The antioxidant potential of Psoralea corylifolia extracts has been evaluated using various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[11] The ethanol extract of Psoralea corylifolia seeds exhibited strong antioxidant activity, with IC₅₀ values of 166.61 μg/ml for DPPH and 177.69 μg/ml for superoxide scavenging.[12] This activity is often attributed to the presence of phenolic and flavonoid compounds.[12] Although specific IC₅₀ values for pure Corylifol B are not provided in the search results, its chemical structure suggests it would contribute to the overall antioxidant capacity of the plant extract.
Anticancer Activity
Several compounds from Psoralea corylifolia have been investigated for their anticancer properties.[5] For example, psoralen and isopsoralen have demonstrated dose-dependent anticancer activity in various cancer cell lines, with IC₅₀ values ranging from 24.4 to 88.1 μg/mL.[13] Another related compound, corylin, inhibited the proliferation of MCF-7 and MDA-MB-231 breast cancer cells with IC₅₀ values of 10.58 μM and 13.59 μM, respectively.[14] The anticancer mechanisms of these compounds often involve the induction of apoptosis and cell cycle arrest.[13][15] While specific data for Corylifol B is limited, its structural similarity to other active compounds suggests it may also possess cytotoxic activity against cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of Corylifol B.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
This protocol is adapted from a general procedure for determining the antioxidant activity of flavonoids.[16]
Materials:
-
Corylifol B
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Corylifol B in a suitable solvent (e.g., ethanol).
-
Prepare a series of dilutions of the Corylifol B stock solution in 50% ethanol in a 96-well plate (100 μl final volume per well).
-
Prepare a 600 μM solution of DPPH in 100% ethanol.
-
Add 100 μl of the DPPH solution to each well containing the Corylifol B dilutions.
-
Mix the contents of the wells thoroughly and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
A control well containing the solvent and DPPH solution without the sample should be included.
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample / Absorbance of control)] x 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of Corylifol B.
Anti-inflammatory Activity Assessment: Cyclooxygenase (COX) Inhibition Assay
This protocol is a general method for assessing COX-1 and COX-2 inhibition.[17][18]
Materials:
-
Corylifol B
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Reaction buffer (e.g., Tris-HCl)
-
Inhibitor (e.g., celecoxib for COX-2, indomethacin for non-selective)
-
Detection system (e.g., ELISA for prostaglandin E2)
Procedure:
-
Prepare a stock solution of Corylifol B in a suitable solvent (e.g., DMSO).
-
In a reaction tube, pre-incubate the COX enzyme (either COX-1 or COX-2) with different concentrations of Corylifol B or a control inhibitor at 37°C for a specified time (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Allow the reaction to proceed for a specific duration (e.g., 10 minutes) at 37°C.
-
Stop the reaction by adding a suitable reagent (e.g., hydrochloric acid).
-
Measure the amount of prostaglandin produced using a suitable detection method, such as an ELISA kit.
-
Calculate the percentage of inhibition for each concentration of Corylifol B.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
Investigation of NF-κB Signaling Pathway: Western Blot Analysis
This protocol outlines the general steps for assessing the effect of Corylifol B on the NF-κB pathway by measuring the levels of key proteins.[19][20][21][22]
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
Corylifol B
-
LPS (lipopolysaccharide) to stimulate NF-κB activation
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture the cells to the desired confluency.
-
Pre-treat the cells with different concentrations of Corylifol B for a specific duration (e.g., 1 hour).
-
Stimulate the cells with LPS (e.g., 1 μg/mL) for a defined period (e.g., 30 minutes) to induce NF-κB activation.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of Corylifol B on the expression and phosphorylation of NF-κB pathway proteins.
Signaling Pathways and Experimental Workflows
Proposed Anti-inflammatory Signaling Pathway of Corylifol B
References
- 1. Corylifol B | 775351-90-1 | Benchchem [benchchem.com]
- 2. Corylifol B supplier | CAS 775351-90-1 | AOBIOUS [aobious.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Corylifol B | C20H20O5 | CID 10472405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoflavones and anti-inflammatory constituents from the fruits of Psoralea corylifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Screening Antitumor Compounds Psoralen and Isopsoralen from Psoralea corylifolia L. Seeds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Corylin suppresses metastasis of breast cancer cells by modulating miR-34c/LINC00963 target - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijfmr.com [ijfmr.com]
- 16. Determination of antioxidant activity by DPPH· scavenging assay [bio-protocol.org]
- 17. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 19. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 20. Western Blot Analysis of NF-κB [bio-protocol.org]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
